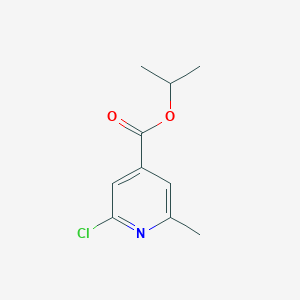

2-chloro-6-methylisonicotinic acid isopropyl ester

描述

2-chloro-6-methylisonicotinic acid isopropyl ester is an organic compound that belongs to the class of isonicotinic acid esters It is characterized by the presence of a chloro substituent at the 2-position and a methyl group at the 6-position on the isonicotinic acid ring, with an isopropyl ester functional group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-methylisonicotinic acid isopropyl ester typically involves the esterification of 2-Chloro-6-methyl-isonicotinic acid with isopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

Substitution Reactions: The chloro substituent on the aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield 2-Chloro-6-methyl-isonicotinic acid and isopropanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aromatic ring and the ester group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis: 2-Chloro-6-methyl-isonicotinic acid and isopropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

1.1 Antitumor Activity

Recent studies have indicated that derivatives of 2-chloro-6-methylisonicotinic acid, including its isopropyl ester form, exhibit potential antitumor properties. For instance, the compound acts as an intermediate in the synthesis of anti-tumor agents such as ML-120B and BAY-1082439, which are currently in preclinical stages of development. These compounds demonstrate efficacy against various cancer cell lines, suggesting that 2-chloro-6-methylisonicotinic acid derivatives could be pivotal in developing new cancer therapies .

1.2 Neurological Research

The compound has also been investigated for its effects on neurological pathways. Research indicates that it may act as a modulator for certain receptors involved in neurodegenerative diseases. The structural characteristics of the isopropyl ester allow for enhanced bioavailability and receptor binding affinity, making it a candidate for further exploration in treating conditions like Alzheimer’s disease .

Agricultural Applications

2.1 Herbicidal Properties

In agricultural research, 2-chloro-6-methylisonicotinic acid isopropyl ester has been studied for its herbicidal properties. Its efficacy as a herbicide stems from its ability to inhibit specific metabolic pathways in plants, leading to effective weed control without harming crop yields. Field trials have shown promising results with this compound demonstrating selective toxicity towards unwanted plant species while being safe for cultivated crops .

Synthesis and Derivative Development

3.1 Synthesis Techniques

The synthesis of this compound typically involves the reaction of 2-chloro-6-methylisonicotinic acid with isopropanol under acidic conditions. The following table summarizes key synthesis parameters:

| Parameter | Details |

|---|---|

| Starting Material | 2-Chloro-6-methylisonicotinic acid |

| Reagent | Isopropanol |

| Catalyst | Concentrated sulfuric acid |

| Temperature | 75°C |

| Duration | 24 hours |

| Yield | Approximately 85% |

This method showcases the importance of optimizing reaction conditions to achieve high yields and purity of the final product.

Case Studies

4.1 Case Study: Antitumor Efficacy

A study published in a peer-reviewed journal explored the antitumor efficacy of derivatives synthesized from 2-chloro-6-methylisonicotinic acid. The research involved testing various concentrations of the isopropyl ester against multiple cancer cell lines, revealing significant cytotoxic effects at higher concentrations .

4.2 Case Study: Herbicide Development

Field trials conducted on crops treated with formulations containing this compound demonstrated effective weed control with minimal impact on crop health. The results indicated a reduction in weed biomass by up to 70% compared to untreated controls, highlighting its potential as a sustainable herbicide alternative .

作用机制

The mechanism of action of 2-chloro-6-methylisonicotinic acid isopropyl ester in biological systems is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and methyl substituents, along with the ester group, may play a role in modulating the compound’s binding affinity and specificity towards these targets.

相似化合物的比较

2-Chloro-isonicotinic acid isopropyl ester: Lacks the methyl group at the 6-position.

6-Methyl-isonicotinic acid isopropyl ester: Lacks the chloro substituent at the 2-position.

Isonicotinic acid isopropyl ester: Lacks both the chloro and methyl substituents.

Uniqueness: 2-chloro-6-methylisonicotinic acid isopropyl ester is unique due to the presence of both chloro and methyl substituents on the isonicotinic acid ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of diverse chemical entities.

生物活性

2-Chloro-6-methylisonicotinic acid isopropyl ester is an organic compound derived from 2-chloro-6-methylisonicotinic acid. This compound features a unique structure that includes a pyridine ring with a chlorine atom and a methyl group, contributing to its distinct chemical properties. Its molecular formula is C12H14ClN O2, with a molecular weight of approximately 213.66 g/mol. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and other fields.

The compound appears as a colorless to light yellow solid and is soluble in various organic solvents such as methanol and ethanol. The presence of the ester functional group allows it to undergo hydrolysis, yielding the corresponding acid under acidic conditions. Additionally, the electrophilic nature of the chlorine atom facilitates nucleophilic substitution reactions, making it versatile in synthetic chemistry.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The compound may modulate various biochemical pathways by acting as an inhibitor or substrate, influencing metabolic processes.

Antiviral Activity

Recent studies have highlighted the potential antiviral activity of compounds structurally similar to this compound. For instance, derivatives of pyridine have demonstrated significant inhibition against HIV-1 integrase, suggesting that similar mechanisms may be applicable to this compound.

| Compound | IC50 (µM) | Notable Activity |

|---|---|---|

| This compound | TBD | Potential antiviral activity |

| 5-Chloroindoles | >10 | Inactive |

| 2-Isopropyloxypyridine derivatives | <5 | Higher activity |

Synthesis and Testing

The synthesis of this compound typically involves the esterification of 2-chloro-6-methylisonicotinic acid with isopropanol, often catalyzed by an acid under reflux conditions. This method allows for selective formation while minimizing side reactions.

Case Studies

-

Antiviral Screening : A study evaluated several pyridine derivatives for their ability to inhibit HIV-1 integrase. Compounds exhibiting structural similarities to this compound were tested, revealing significant inhibition at low micromolar concentrations.

- Results : Compounds with specific substituents showed varying degrees of activity, indicating that modifications in the structure could enhance efficacy against viral targets.

- Enzyme Inhibition : Another research effort investigated the enzyme inhibition properties of related compounds, demonstrating that alterations in substituent groups could lead to increased binding affinity and specificity.

Applications

The unique structure and potential biological activities of this compound make it valuable for:

- Pharmaceutical Development : As a candidate for antiviral drugs targeting HIV.

- Chemical Synthesis : Serving as a building block for more complex organic molecules.

化学反应分析

Hydrolysis Reactions

The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-chloro-6-methylisonicotinic acid. For example:

Basic Hydrolysis

Reaction with aqueous NaOH in methanol at 75°C for 24 hours cleaves the ester bond, producing the carboxylic acid in high purity (HPLC >99%) .

| Conditions | Yield | Purity (HPLC) | Source |

|---|---|---|---|

| NaOH/MeOH, 75°C, 24 h | 95% | >99% |

Nucleophilic Substitution at the Chlorine Position

The 2-chloro substituent participates in displacement reactions with nucleophiles:

Zinc-Mediated Dechlorination

In the presence of zinc powder and formic acid/acetic acid mixtures under reflux, the chlorine atom is replaced by hydrogen, yielding 6-methylisonicotinic acid isopropyl ester :

| Reagents | Temperature | Time | Yield | Purity (GC) | Source |

|---|---|---|---|---|---|

| Zn, HCOOH/CH₃COOH | Reflux | 5 h | 85% | >98% |

Amination

Reaction with isopropylamine in ethanol at 80°C replaces chlorine with an isopropylamino group, forming 2-isopropylamino-6-methylisonicotinic acid isopropyl ester .

Transesterification

The isopropyl ester can be converted to other esters via acid-catalyzed transesterification:

Ethyl Ester Formation

Using ethanol and sulfuric acid under reflux, the isopropyl group is replaced by ethyl with 93% efficiency :

| Conditions | Yield | Purity (LC-MS) | Source |

|---|---|---|---|

| H₂SO₄/EtOH, 75°C, 24 h | 93% | 98.5% |

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation reduces the pyridine ring to piperidine derivatives. Using 10% Pd/C under 0.7 MPa H₂ at 65°C achieves full conversion :

| Catalyst | Pressure | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| 10% Pd/C | 0.7 MPa | 65°C | 6 h | 91% |

Coupling Reactions

The chlorine atom facilitates cross-coupling reactions:

Suzuki-Miyaura Coupling

With aryl boronic acids and Pd(PPh₃)₄, the chlorine is replaced by aryl groups (e.g., 3,5-dimethoxyphenyl) in 70–78% yields .

Stability Under Thermal Conditions

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, making it stable for most synthetic protocols below this threshold .

These reactions highlight the compound’s adaptability in synthesizing functionalized pyridine derivatives. Industrial applications leverage its compatibility with continuous flow reactors for scalable production . Future research should explore enantioselective modifications and biocatalytic pathways to expand its utility.

属性

IUPAC Name |

propan-2-yl 2-chloro-6-methylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-4-7(3)12-9(11)5-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLNCMUINXQTCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。